

Mal-PEG4-Azide: A Technical Guide to Structure, Properties, and Bioconjugation

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Compound of Interest

Compound Name: Mal-PEG4-azide

Cat. No.: B14797604

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Executive Summary

Mal-PEG4-azide is a heterobifunctional crosslinker designed for the precise conjugation of sulfhydryl-containing biomolecules (e.g., antibodies, cysteine-rich peptides) with alkyne-tagged targets.[1] By bridging the specificity of maleimide-thiol chemistry with the bioorthogonality of azide-alkyne "click" chemistry, this linker serves as a critical tool in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization protocols. This guide details its physicochemical properties, mechanistic actions, and validated experimental workflows.

Molecular Architecture & Physicochemical Properties[1][2]

The utility of **Mal-PEG4-azide** lies in its distinct tripartite structure: a chemoselective maleimide head, a hydrophilic PEG spacer, and a bioorthogonal azide tail.

Chemical Specifications

Property	Specification
Chemical Name	N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3-maleimidopropanamide
Common Acronym	Mal-PEG4-N3 / Azide-PEG4-Mal
Molecular Formula	C ₁₇ H ₂₇ N ₅ O ₅ (Typical variant)
Molecular Weight	~413.43 Da
Spacer Length	~14 Å (1.4 nm)
CAS Number	Varies by specific isomer/synthesis (Precursor Azide-PEG4-amine: 134179-38-7)
Solubility	Soluble in DMSO, DMF, DCM, and Water (due to PEG moiety)
Appearance	White to off-white solid or viscous oil (depending on purity/form)

Structural Logic

- Maleimide Group (Reactant A): An electrophilic moiety that targets free sulfhydryls (-SH) via Michael addition.[\[1\]](#)[\[2\]](#)
- PEG4 Spacer: A tetraethylene glycol chain that provides water solubility and flexibility.[\[1\]](#) The ~14 Å length reduces steric hindrance, preventing the "masking" of the attached payload.
- Azide Group (Reactant B): A chemically inert handle under physiological conditions that reacts specifically with alkynes via cycloaddition.[\[1\]](#)

Mechanistic Action

Mal-PEG4-azide operates via two distinct, non-interfering reaction mechanisms. This duality allows for sequential conjugation, typically starting with the sensitive biomolecule (protein) and finishing with the robust synthetic payload.

Reaction 1: Thiol-Maleimide Michael Addition

The maleimide ring undergoes a nucleophilic attack by the thiolate anion of a cysteine residue.
[1][3]

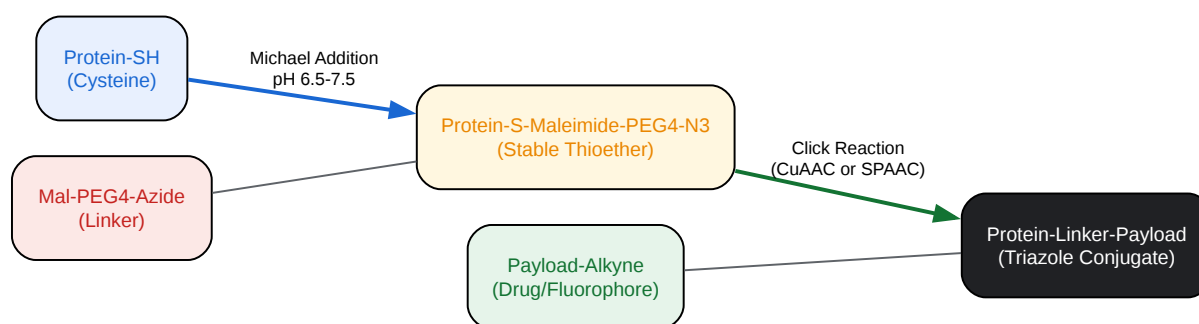
- Optimal pH: 6.5 – 7.5.[1][4]
- Mechanism: The double bond of the maleimide is susceptible to the sulfur nucleophile.[1]
- Specificity: At pH > 8.0, primary amines (Lysine) begin to compete, and the maleimide ring is prone to hydrolysis (ring opening), rendering it unreactive.

Reaction 2: Azide-Alkyne Click Chemistry

The azide group participates in 1,3-dipolar cycloaddition.[1]

- CuAAC (Copper-Catalyzed): Reacts with terminal alkynes.[1] Fast, but Cu(I) can be cytotoxic and damage proteins.
- SPAAC (Strain-Promoted): Reacts with cyclooctynes (e.g., DBCO, BCN).[1] Copper-free, biocompatible, and ideal for live-cell or sensitive protein applications.

Mechanistic Pathway Diagram[1]



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Caption: Sequential conjugation pathway. Step 1 involves the pH-sensitive thiol-maleimide coupling.[1] Step 2 utilizes bioorthogonal click chemistry to attach the final payload.[1]

Experimental Workflows

Protocol A: Preparation of Protein-Azide Intermediate

Objective: Label a cysteine-containing protein with **Mal-PEG4-azide**.[\[1\]](#)

- Protein Reduction (Optional but Recommended):
 - If thiols are oxidized (disulfides), treat protein with 2-5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins at room temperature.[\[1\]](#)
 - Note: TCEP does not reduce maleimides efficiently at this concentration, but removing it via desalting is Good Laboratory Practice (GLP) to prevent interference.[\[1\]](#)
- Buffer Exchange:
 - Equilibrate protein into Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA).
 - Critical: EDTA prevents metal-catalyzed oxidation of sulfhydryls.[\[1\]](#) Avoid amine-containing buffers (Tris) if pH > 7.5, though PBS is safer.[\[1\]](#)
- Linker Addition:
 - Dissolve **Mal-PEG4-azide** in dry DMSO or DMF (10-50 mM stock).[\[1\]](#)
 - Add 10-20 molar excess of linker to the protein solution.[\[1\]](#)
 - Final organic solvent concentration should be < 10% (v/v) to prevent protein precipitation.[\[1\]](#)
- Incubation:
 - Incubate for 1-2 hours at Room Temperature (RT) or 4°C overnight.
- Purification:
 - Remove excess linker using a Zeba™ Spin Desalting Column or dialysis against PBS.[\[1\]](#)

- Validation: Verify conjugation via Mass Spectrometry (mass shift of +413 Da per linker) or Ellman's Assay (loss of free thiols).[1]

Protocol B: Click Reaction (SPAAC - Copper-Free)

Objective: Conjugate the Protein-Azide to a DBCO-functionalized payload.[1]

- Reaction Setup:
 - Mix the purified Protein-Azide with 2-5 molar excess of DBCO-Payload.[1]
- Incubation:
 - Incubate for 4-12 hours at 4°C or 2 hours at RT.
 - Note: SPAAC kinetics are slower than CuAAC; higher concentration accelerates the reaction.
- Final Purification:
 - Perform Size Exclusion Chromatography (SEC) to separate the conjugate from unreacted small-molecule payload.[1]

Critical Application Vectors

Antibody-Drug Conjugates (ADCs)

Mal-PEG4-azide is a "cleavable-by-design" linker only if a protease site is engineered into the peptide sequence of the payload.[1] However, the PEG4 spacer itself is non-cleavable. It is primarily used to solubilize hydrophobic payloads (like PBD dimers or Auristatins) preventing aggregation of the antibody.[1]

Surface Plasmon Resonance (SPR)

Researchers use this linker to immobilize ligands onto gold chips.[1] The thiol binds to the gold surface (or maleimide to a thiol-SAM), exposing the azide for "clicking" capture molecules in a defined orientation.[1]

Troubleshooting & Stability

Issue	Probable Cause	Corrective Action
Low Conjugation Yield (Step 1)	Oxidized thiols on protein. [1]	Reduce with TCEP/DTT; ensure removal of DTT before conjugation.
Hydrolysis of Maleimide	pH > 7.5 or old linker stock. [1]	Adjust buffer to pH 7. [1] [5] [0] . Use fresh linker stock. [1] Store stock at -20°C under argon/nitrogen.
Precipitation	High payload hydrophobicity. [1]	The PEG4 spacer helps, but may not be enough for very hydrophobic drugs. Add <10% DMSO or use a longer PEG variant (PEG8/12). [1]
Non-Specific Binding	Maleimide reacting with amines. [1]	Ensure pH is strictly < 7. [1] [5] .

Storage:

- Solid: -20°C, desiccated. Stable for >1 year.
- Solution: Unstable. Maleimides hydrolyze in water.[\[1\]](#) Prepare DMSO stocks immediately before use.[\[1\]](#)[\[6\]](#)

References

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